

Quantifying creA Gene Expression in Filamentous Fungi Using qRT-PCR: An Application Guide

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Compound of Interest

Compound Name: CreA protein

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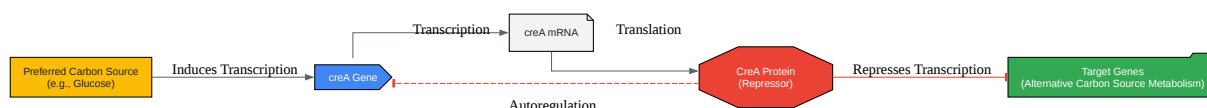
Introduction

In filamentous fungi, the selective utilization of carbon sources is a critical survival mechanism governed by Carbon Catabolite Repression (CCR).[1][2] This process ensures that fungi preferentially metabolize energy-efficient carbon sources, such as glucose, over less favorable ones.[1] At the heart of CCR lies the creA gene, which encodes a C2H2 zinc finger transcription factor that acts as a wide-domain repressor.[3][4][5] The **CreA protein** binds to promoter regions of genes involved in the metabolism of alternative carbon sources, effectively repressing their transcription when a preferred source like glucose is available.[1][6] Given its central role in carbon metabolism, the precise quantification of creA gene expression is paramount for researchers in fungal biotechnology, drug development, and fundamental biology.

This application note provides a comprehensive set of protocols for the quantification of creA gene expression in the model filamentous fungus *Aspergillus nidulans* using quantitative reverse transcription PCR (qRT-PCR). This sensitive and specific technique allows for the accurate measurement of mRNA levels, providing insights into the transcriptional regulation of creA under various experimental conditions. The protocols detailed herein cover fungal culture, RNA extraction, cDNA synthesis, qRT-PCR setup, and data analysis using the comparative CT ($\Delta\Delta CT$) method.

Signaling Pathway and Experimental Workflow

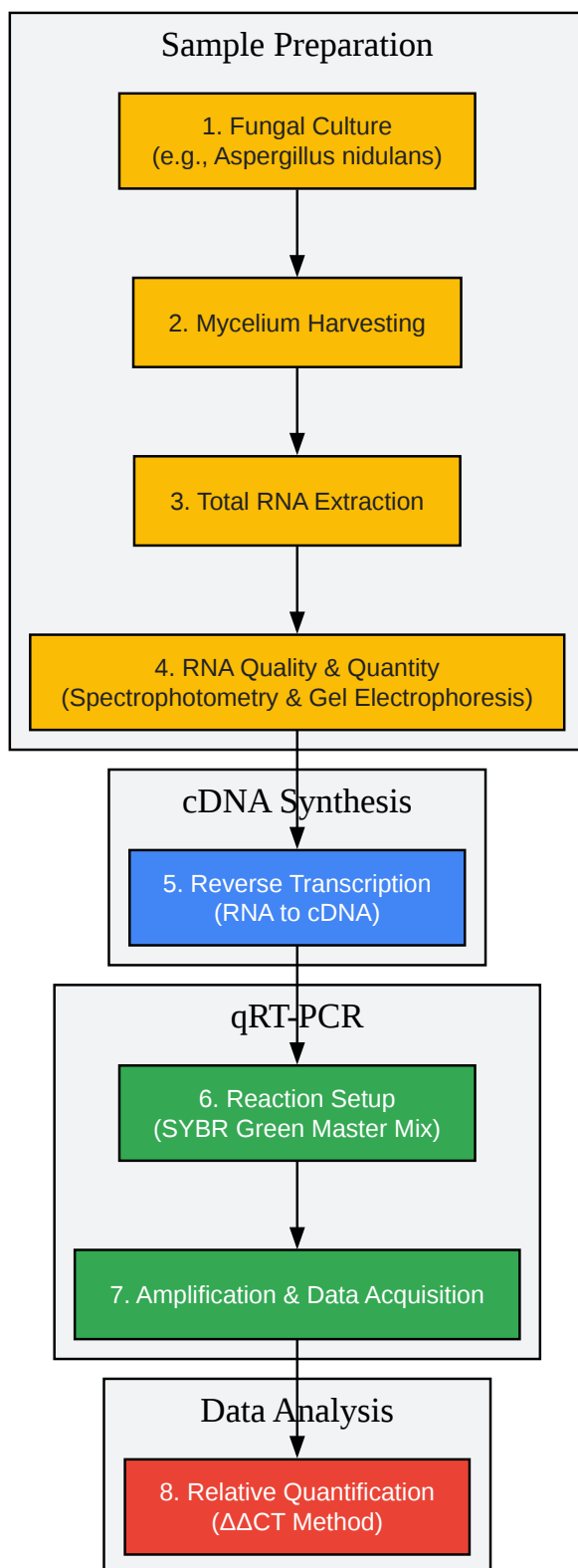
The expression of the creA gene is tightly regulated at the transcriptional level in response to the availability of different carbon sources. The presence of glucose typically leads to a transient increase in creA mRNA levels, followed by a downregulation, which is part of a negative feedback loop involving CreA itself.[4] This intricate regulation is a key aspect of the CCR pathway.



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Caption: The CreA-mediated carbon catabolite repression pathway.

The following diagram outlines the complete experimental workflow for quantifying creA gene expression using qRT-PCR.



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Caption: Experimental workflow for quantifying *creA* gene expression.

Experimental Protocols

Protocol 1: Fungal Culture and Mycelium Harvesting

- **Inoculation:** Inoculate spores of *Aspergillus nidulans* into liquid minimal medium supplemented with a specific carbon source (e.g., 1% glucose for repressing conditions or 1% xylose for derepressing conditions).
- **Incubation:** Incubate the cultures at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 16-24 hours) to allow for mycelial growth.
- **Harvesting:** Harvest the mycelia by vacuum filtration using a Büchner funnel and filter paper.
- **Washing:** Wash the mycelial mat with sterile, nuclease-free water to remove any remaining medium.
- **Drying and Storage:** Gently blot the mycelia dry with sterile paper towels, immediately freeze in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Fungal Mycelia

This protocol is based on a TRIzol-based method, which is effective for obtaining high-quality RNA from fungal samples.

- **Homogenization:** Grind the frozen mycelia to a fine powder in a liquid nitrogen-cooled mortar and pestle.
- **Lysis:** Add 1 mL of TRIzol reagent per 50-100 mg of powdered mycelia and continue grinding until the mixture thaws.
- **Phase Separation:** Transfer the homogenate to a microcentrifuge tube, incubate at room temperature for 5 minutes, and then add 0.2 mL of chloroform. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- **RNA Precipitation:** Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

- **RNA Wash:** Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
- **Resuspension:** Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume (e.g., 30-50 µL) of nuclease-free water.
- **DNase Treatment:** To remove any contaminating genomic DNA, treat the RNA sample with a DNase I kit according to the manufacturer's instructions.
- **RNA Quality and Quantity Assessment:** Determine the concentration and purity of the RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure). Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize the ribosomal RNA bands.

Protocol 3: First-Strand cDNA Synthesis

- **Reaction Setup:** In a nuclease-free PCR tube, combine the following components:
 - Total RNA: 1 µg
 - Oligo(dT)18 Primer (10 µM): 1 µL
 - Random Hexamer Primers (10 µM): 1 µL
 - Nuclease-free water: to a final volume of 13 µL
- **Denaturation and Annealing:** Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- **Reverse Transcription Mix:** Prepare a master mix containing:
 - 5X Reaction Buffer: 4 µL
 - 10 mM dNTP Mix: 2 µL
 - RNase Inhibitor (40 U/µL): 0.5 µL
 - Reverse Transcriptase (e.g., M-MuLV or equivalent): 0.5 µL

- Reverse Transcription Reaction: Add 7 µL of the reverse transcription mix to the denatured RNA/primer mix. The final reaction volume is 20 µL.
- Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 10 minutes.
- Storage: The synthesized cDNA can be stored at -20°C until use in qRT-PCR.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol utilizes a SYBR Green-based detection method.

- Primer Design and Validation: It is crucial to use validated primers for accurate qRT-PCR. The following primers are recommended for *Aspergillus nidulans*:

Gene Target	Primer Name	Sequence (5' - 3')	Amplicon Size (bp)
creA	creA_F	GCTCTCTACCACTC CCAAGACC	152
creA_R	GTTGAGGTCGATCT CGTAGTCG		
benA (β-tubulin)	benA_F	AAGGAGGAGCTGG AGATCGT	168
benA_R	TGAGGAAGGTGGA GTAGGAG		
actA (Actin)	actA_F	GCTGGTTTCGCTGG AGATGAT	145
actA_R	GGTGGTTACGGATG GGAAGAA		

Note: The creA primers were designed using NCBI's Primer-BLAST tool with the *Aspergillus nidulans* creA gene sequence (GenBank accession M64559) as the template. The benA and actA primers are commonly used and validated reference gene primers for *Aspergillus nidulans*.

- **qRT-PCR Reaction Setup:** Prepare the following reaction mix on ice in a total volume of 20 μL per reaction. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

Component	Volume	Final Concentration
2X SYBR Green qPCR Master Mix	10 μL	1X
Forward Primer (10 μM)	0.5 μL	250 nM
Reverse Primer (10 μM)	0.5 μL	250 nM
cDNA Template (diluted 1:10)	2 μL	~10-50 ng
Nuclease-free water	7 μL	-

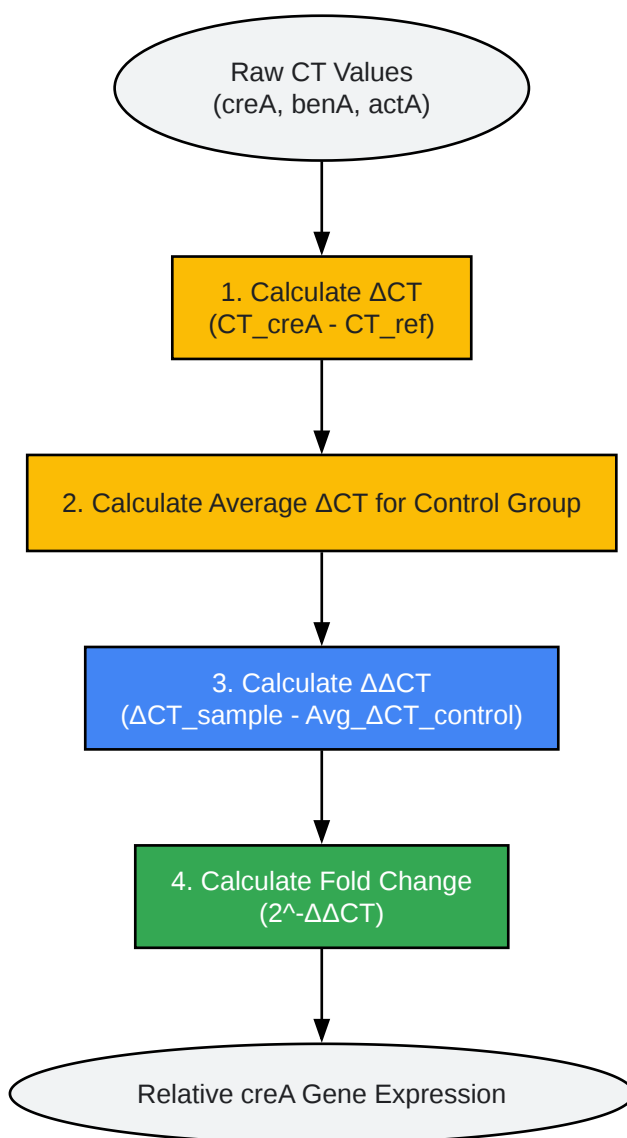
- **qRT-PCR Cycling Conditions:** The following cycling parameters are a general guideline and may need to be optimized for specific real-time PCR instruments.

Step	Temperature ($^{\circ}\text{C}$)	Time	Cycles
Initial Denaturation	95	10 minutes	1
Denaturation	95	15 seconds	40
Annealing/Extension	60	60 seconds	
Melt Curve Analysis	65-95	Incremental	1

Data Presentation and Analysis

The relative quantification of *creA* gene expression can be calculated using the comparative CT ($\Delta\Delta\text{CT}$) method. This method normalizes the expression of the target gene (*creA*) to one or more reference genes (*benA* and *actA*) and compares the expression in a test condition to a control condition.

Data Analysis Workflow



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Caption: Data analysis workflow using the delta-delta Ct method.

Example Data and Calculation

The following table illustrates how to calculate the relative expression of creA in a "Test Condition" (e.g., glucose) compared to a "Control Condition" (e.g., xylose), using benA as the reference gene.

Sample	Condition	Target Gene	CT (creA)	Reference Gene	CT (benA)	ΔCT (CT _{creA} - CT _{benA})
1	Control	creA	24.5	benA	21.2	3.3
2	Control	creA	24.7	benA	21.3	3.4
3	Control	creA	24.6	benA	21.1	3.5
Avg. Control	3.4					
4	Test	creA	22.1	benA	21.4	0.7
5	Test	creA	22.3	benA	21.2	1.1
6	Test	creA	22.2	benA	21.3	0.9

Calculation of $\Delta\Delta CT$ and Fold Change:

- Average ΔCT for Control Group: 3.4
- ΔCT for Test Sample 4: 0.7
- $\Delta\Delta CT$ for Test Sample 4: ΔCT (Test) - Average ΔCT (Control) = $0.7 - 3.4 = -2.7$
- Fold Change for Test Sample 4: $2^{-\Delta\Delta CT} = 2^{-(-2.7)} = 2^{2.7} \approx 6.5$

This indicates an approximately 6.5-fold increase in creA expression in the test condition compared to the control condition for this sample.

The final quantitative data should be summarized in a clear and structured table for easy comparison.

Condition	Average ΔCT (\pm SD)	Average $\Delta\Delta CT$	Fold Change ($2^{-\Delta\Delta CT}$)
Control	3.4 ± 0.1	0	1
Test	0.9 ± 0.2	-2.5	5.7

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the accurate and reproducible quantification of creA gene expression in *Aspergillus nidulans* using qRT-PCR. By carefully following these methodologies, researchers can gain valuable insights into the regulation of carbon metabolism in filamentous fungi, which has significant implications for various fields, including industrial biotechnology and the development of novel antifungal strategies. The use of validated primers and appropriate data analysis methods, as detailed here, is essential for obtaining reliable and meaningful results.

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